molecular formula C12H10ClNO2 B2990987 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid CAS No. 338428-51-6

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

Cat. No.: B2990987
CAS No.: 338428-51-6
M. Wt: 235.67
InChI Key: XPJKMZUUGBJFKA-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid typically involves the Friedländer condensation reaction. This reaction is performed using 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the Friedländer condensation reaction for large-scale production, ensuring high yield and purity. The use of eco-friendly and reusable catalysts is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of various substituted quinoline derivatives.

    Electrophilic substitution: Formation of brominated or nitrated quinoline derivatives.

    Oxidation: Formation of quinoline N-oxide.

    Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.

    Industry: Used in the development of dyes and pigments due to its aromatic structure

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-7,8-dimethylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-6-3-4-8-5-9(12(15)16)11(13)14-10(8)7(6)2/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJKMZUUGBJFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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